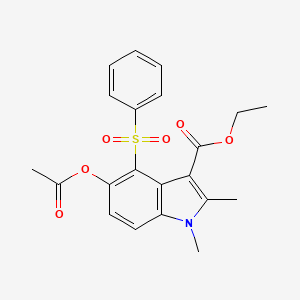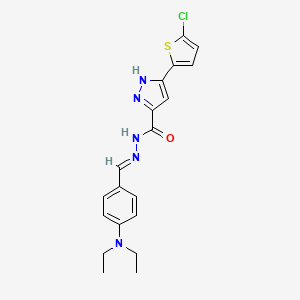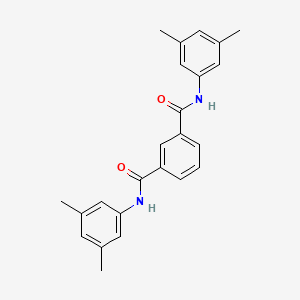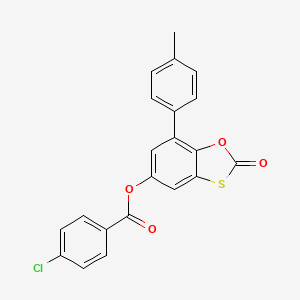
N-(3,4-dimethylphenyl)-4-nitro-7-(piperidin-1-yl)-2,1,3-benzoxadiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-4-nitro-7-(piperidin-1-yl)-2,1,3-benzoxadiazol-5-amine is a complex organic compound that belongs to the class of benzoxadiazoles This compound is characterized by its unique structure, which includes a nitro group, a piperidine ring, and a benzoxadiazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-4-nitro-7-(piperidin-1-yl)-2,1,3-benzoxadiazol-5-amine typically involves multiple steps, starting with the preparation of the benzoxadiazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the nitro group and the piperidine ring is usually carried out through nitration and amination reactions, respectively. Common reagents used in these reactions include nitric acid, sulfuric acid, and piperidine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,4-dimethylphenyl)-4-nitro-7-(piperidin-1-yl)-2,1,3-benzoxadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and electrophiles or nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-4-nitro-7-(piperidin-1-yl)-2,1,3-benzoxadiazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethylphenyl)-4-nitro-7-(piperidin-1-yl)-2,1,3-benzoxadiazol-5-amine involves its interaction with specific molecular targets and pathways. The nitro group and the piperidine ring play crucial roles in its biological activity, potentially interacting with enzymes and receptors in the body. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may modulate cellular processes such as apoptosis and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3,4-dimethylphenyl)-1-(1H-indazol-3-ylcarbonyl)-3-piperidinamine
- 1-(3,4-dimethylphenyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one derivatives
Uniqueness
N-(3,4-dimethylphenyl)-4-nitro-7-(piperidin-1-yl)-2,1,3-benzoxadiazol-5-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C19H21N5O3 |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
N-(3,4-dimethylphenyl)-4-nitro-7-piperidin-1-yl-2,1,3-benzoxadiazol-5-amine |
InChI |
InChI=1S/C19H21N5O3/c1-12-6-7-14(10-13(12)2)20-15-11-16(23-8-4-3-5-9-23)17-18(22-27-21-17)19(15)24(25)26/h6-7,10-11,20H,3-5,8-9H2,1-2H3 |
Clé InChI |
DKJATZJJAWGELY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC2=C(C3=NON=C3C(=C2)N4CCCCC4)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2E)-3-[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]-N-(5-chloro-2-methylphenyl)-2-cyanoprop-2-enamide](/img/structure/B15034663.png)
![5,5-Dimethyl-2-{2-[4-(morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}cyclohexane-1,3-dione](/img/structure/B15034664.png)
![ethyl 6-bromo-2-{[(3-chlorophenyl)amino]methyl}-5-methoxy-1-phenyl-1H-indole-3-carboxylate](/img/structure/B15034672.png)
![4-chloro-N-{6-methyl-3-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B15034676.png)
![1-Butyl-3-(thiophen-2-ylcarbonyl)-1-azoniabicyclo[2.2.2]octane](/img/structure/B15034683.png)
![5-[4-(allyloxy)phenyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15034686.png)

![1,4-Bis[(4-ethoxyphenyl)methyl]piperazine](/img/structure/B15034698.png)
![prop-2-en-1-yl 2-{2-(3-chlorophenyl)-3-[(4-ethoxy-3-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15034706.png)

![5-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(2-phenoxyethyl)aniline](/img/structure/B15034736.png)
![5-(4-tert-butylphenyl)-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15034741.png)
